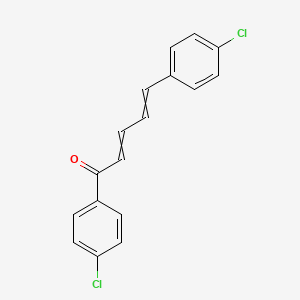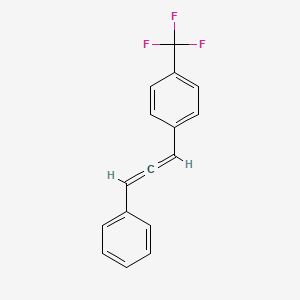
Methyl 2-(acetyloxy)-5-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(acetyloxy)-5-bromopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group and a bromine atom attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-5-bromopentanoate can be synthesized through a multi-step process. One common method involves the esterification of 5-bromopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl 5-bromopentanoate is then subjected to acetylation using acetic anhydride and a base like pyridine to introduce the acetyloxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-5-bromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous acid or base under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.
Hydrolysis: 5-bromopentanoic acid and methanol.
Reduction: Pentanoic acid derivatives.
Scientific Research Applications
Methyl 2-(acetyloxy)-5-bromopentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(acetyloxy)-5-bromopentanoate involves its reactivity towards nucleophiles and electrophiles. The acetyloxy group can act as a leaving group in substitution reactions, while the bromine atom can participate in various transformations. The molecular targets and pathways depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(acetyloxy)-5-chloropentanoate
- Methyl 2-(acetyloxy)-5-iodopentanoate
- Methyl 2-(acetyloxy)-5-fluoropentanoate
Uniqueness
Methyl 2-(acetyloxy)-5-bromopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61427-26-7 |
|---|---|
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
methyl 2-acetyloxy-5-bromopentanoate |
InChI |
InChI=1S/C8H13BrO4/c1-6(10)13-7(4-3-5-9)8(11)12-2/h7H,3-5H2,1-2H3 |
InChI Key |
VUEHVQNWIMRHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N'-propan-2-ylurea](/img/structure/B14575109.png)
![2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14575113.png)
![6-[(3-Amino-2-hydroxypropyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14575127.png)

![2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14575153.png)
![(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14575157.png)


![Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate](/img/structure/B14575178.png)
![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)

![Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate](/img/structure/B14575199.png)
